Magnevist - 86050-77-3

Magnevist

Catalog Number: EVT-298755
CAS Number: 86050-77-3
Molecular Formula: C21H36GdN4O15-
Molecular Weight: 741.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Magnevist, chemically known as gadopentetate dimeglumine, is a gadolinium-based contrast agent (GBCA) widely employed in magnetic resonance imaging (MRI). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a paramagnetic contrast agent, enhancing the contrast of MRI images by influencing the relaxation times of water protons in tissues. [, , , , , ] Magnevist plays a crucial role in various preclinical and clinical research studies, particularly in visualizing and characterizing tumors, studying vascular permeability, and investigating tissue perfusion. [, , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

Magnevist comprises a gadolinium ion (Gd3+) chelated by diethylenetriaminepentaacetic acid (DTPA). [, , ] The Gd3+ ion acts as the paramagnetic center, while DTPA serves as a chelating agent to stabilize the gadolinium ion and minimize its toxicity. [, , ]

Mechanism of Action

The paramagnetic gadolinium ion in Magnevist shortens the longitudinal (T1) and transverse (T2) relaxation times of water protons in nearby tissues. [, , , , , , , , ] This effect enhances the signal intensity on T1-weighted images and decreases the signal intensity on T2-weighted images, leading to improved visualization of anatomical structures and pathological lesions. [, , , , , , , , ]

Physical and Chemical Properties Analysis

Magnevist exhibits a relatively high relaxivity, meaning that it effectively shortens the relaxation times of water protons at low concentrations. [, , , , , , , , , ] It is an ionic compound, soluble in water, and has a relatively short blood half-life. [, , ]

Applications
  • Tumor Visualization and Characterization: Magnevist is used in preclinical and clinical research to visualize and characterize various tumors, including brain tumors, liver tumors, and breast cancer. [, , , , , , , , , , , , , , ] Its ability to enhance contrast in MRI images allows for better delineation of tumor margins, assessment of tumor vascularity, and monitoring of tumor response to therapy. [, , , , , , , , , , , , , , ]
  • Vascular Permeability Studies: Researchers utilize Magnevist to investigate vascular permeability in various tissues and disease models. [, , , , , , , , , , ] Its ability to leak from blood vessels into the surrounding tissue provides valuable information about the integrity of the vascular barrier and can be used to study conditions like inflammation, ischemia, and tumor angiogenesis. [, , , , , , , , , , ]
  • Tissue Perfusion Studies: Magnevist aids in studying tissue perfusion, the flow of blood through tissues, in various organs, including the brain, heart, and liver. [, , , , , , , , , , ] By analyzing the distribution and kinetics of Magnevist in tissues, researchers can gain insights into blood flow dynamics and assess tissue viability. [, , , , , , , , , , ]
  • Elastin Quantification: Researchers have explored the potential of using Magnevist to quantify elastin, a structural protein that provides tissues with elasticity, in myocardial infarction models. [] Although further studies are needed, this application could offer a new way to assess tissue remodeling after injury. []
  • Evaluation of Novel Contrast Agents: Magnevist serves as a reference standard for evaluating the performance of novel contrast agents in terms of relaxivity, biodistribution, and imaging efficacy. [, , , , , , ] Researchers compare the properties and imaging results of new contrast agents with Magnevist to determine their potential advantages or disadvantages. [, , , , , , ]
Future Directions
  • Development of Targeted Contrast Agents: Exploring modifications to Magnevist to create targeted contrast agents that specifically bind to tumor cells or other disease-specific biomarkers could enhance imaging specificity and sensitivity. [, ]
  • Investigation of Gadolinium Deposition: Further research is needed to fully understand the long-term consequences of gadolinium deposition in the brain and other tissues following Magnevist administration, particularly in patients with renal impairment. [, , ]
  • Exploration of New Applications: Investigating the potential of Magnevist in other research areas, such as studying inflammation, neurodegenerative diseases, and cardiovascular disorders, could lead to new insights and diagnostic tools. [, , , ]

OptiMARK (Gadoversetamide Injection)

Relevance: OptiMARK and Magnevist were compared for safety, tolerability, and efficacy in a Phase III clinical trial for hepatic MRI in patients with suspected liver pathology. The results of the study indicated that both agents were safe, efficacious, and equivalent at a dose of 0.1 mmol/kg in this patient population.

MultiHance (Gadobenate Dimeglumine)

Relevance: Multihance has been compared to Magnevist in several studies. One study looked at acute side effects in pediatric patients and found a significantly higher incidence of gastrointestinal symptoms with MultiHance. In other studies, both agents were found to have comparable safety profiles and reaction rates. Additionally, MultiHance showed higher relaxivity in ex-vivo mouse embryo imaging compared to Magnevist.

Omniscan (Gadodiamide)

Relevance: Omniscan has been compared to Magnevist in several studies, particularly in relation to the risk of nephrogenic systemic fibrosis (NSF). While both are associated with NSF, several studies have shown a stronger correlation between Omniscan and NSF compared to Magnevist. Additionally, Omniscan showed similar relaxivity across different tissues in ex-vivo mouse embryo imaging, unlike Magnevist.

ProHance (Gadoteridol)

Relevance: Prohance has been compared with Magnevist in crossover studies investigating safety and efficacy, revealing comparable reaction rates between the two agents. Additionally, ProHance, like Omniscan, displayed consistent relaxivity across various tissues in ex-vivo mouse embryo imaging, contrasting with Magnevist.

Gadovist (Gadobutrol)

Relevance: Gadovist has been compared to Magnevist in studies assessing image quality and diagnostic value. In brain MRI for multiple sclerosis patients, Gadovist demonstrated a higher number of enhanced plaques and higher signal intensity compared to Magnevist. Another study found that Gadovist provided higher signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) values in pelvic three-dimensional MR-angiography compared to Magnevist.

Eovist (Gadoxetate Disodium)

Relevance: In a study using a VX2 rabbit liver tumor model, Eovist demonstrated higher sensitivity in detecting tumor perfusion and permeability compared to Magnevist using dynamic contrast-enhanced MRI.

Gd-DTPA-BMA (Gadodiamide without excessive chelate)

Relevance: This compound was used in a rat model simulating renal failure to investigate the role of free gadolinium in nephrogenic systemic fibrosis (NSF). The study compared its effects with those of Magnevist and other gadolinium-based agents.

Gd-EDTA (Gadolinium Ethylenediamine Tetraacetic Acid)

Relevance: Similar to Gd-DTPA-BMA, Gd-EDTA was used in the same rat model to investigate its role in NSF development. The study compared its effects with Magnevist and other agents to understand the contribution of chelate stability to NSF.

TmDOTP (Thulium 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylene phosphonate))

Relevance: TmDOTP was studied in conjunction with Magnevist to assess its potential in multimodal MRI. The research aimed to understand if TmDOTP's signal sensitivity would be affected by the presence of Magnevist.

Fe-DTPA, Cu-DTPA, Zn-DTPA

Relevance: A study investigated the transmetalation of Magnevist in blood plasma, examining the formation of Fe-DTPA, Cu-DTPA, and Zn-DTPA. This research aimed to understand the fate of Magnevist and its potential breakdown products in biological systems.

Dotarem (Gadoterate Meglumine)

Relevance: Dotarem was compared to Magnevist in a study analyzing relaxivities of commercial gadolinium-based contrast agents. The research aimed to evaluate and compare the efficacy of various gadolinium-based contrast agents used in MRI.

NCL124

Relevance: NCL124 was compared to Magnevist in in vitro and in vivo studies assessing its potential as a blood-pool contrast agent for MRI. The research aimed to identify MRI contrast agents with enhanced relaxivity and longer blood half-life compared to conventional agents like Magnevist.

Tf~(NIR)-Lip~(NBD)-Magnevist

Compound Description: This compound is a tumor-targeting, nano-sized MRI contrast agent consisting of transferrin (Tf) as a ligand, a cationic liposome as a carrier, and Magnevist as a payload.

Relevance: This nanocomplex was designed to improve the early detection of tumors by MRI. It utilizes Magnevist's contrast-enhancing properties and combines them with the targeting ability of transferrin and the delivery capabilities of liposomes.

Chitosan oligosaccharide-arachidic acid-DTPA-Gd

Relevance: This nanoprobe was developed for potential use in MR imaging of cancer. It utilizes the biocompatibility of chitosan and arachidic acid to create a nanoparticle that encapsulates the gadolinium-based contrast agent, similar to the concept behind Magnevist.

Magnetite/dextran-functionalized graphene oxide (SPIO-Dex-FGO)

Relevance: SPIO-Dex-FGO was investigated as a potential alternative to conventional positive contrast agents like Magnevist in T1-weighted MRI. It offers advantages such as enhanced contrast and potentially lower required dosages compared to Magnevist.

Properties

CAS Number

86050-77-3

Product Name

Gadopentetate Dimeglumine

IUPAC Name

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C21H36GdN4O15-

Molecular Weight

741.8 g/mol

InChI

InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-4/t;4-,5+,6+,7+;/m.0./s1

InChI Key

LZQIEMULHFPUQY-BMWGJIJESA-J

SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3]

Solubility

Freely soluble in water

Synonyms

Diethylenetriaminepenta-acetic Acid, Gadolinium
Dimeglumine, Gadolinium DTPA
Dimeglumine, Gadopentetate
DTPA, Gadolinium
Gadolinium Diethylenetriaminepenta acetic Acid
Gadolinium Diethylenetriaminepenta-acetic Acid
Gadolinium DTPA
Gadolinium DTPA Dimeglumine
Gadolinium DTPA Dimeglumine Salt
Gadolinium DTPA Disodium Salt
Gadopentetate Dimeglumine
Gadopentetic Acid
Gd DTPA
Gd-DTPA
Magnevist
Magnevist Enteral
Magnograf
Magnograf Enteral

Canonical SMILES

[H+].CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Isomeric SMILES

[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.